BenchChemオンラインストアへようこそ!

4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-

antileukemic activity in vivo efficacy positional isomer SAR

4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- (CAS 89459-51-8), also designated AMAC or NSC-683247, is a synthetic 5-methyl-substituted derivative of 9-amino-DACA within the acridine-4-carboxamide class of DNA-intercalating topoisomerase II poisons [REFS-1, REFS-2]. It was developed as part of a systematic structure-activity relationship (SAR) program at the University of Auckland aimed at optimizing the antitumor profile of the N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide scaffold.

Molecular Formula C19H22N4O
Molecular Weight 322.4 g/mol
CAS No. 89459-51-8
Cat. No. B12918610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-
CAS89459-51-8
Molecular FormulaC19H22N4O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)N
InChIInChI=1S/C19H22N4O/c1-12-6-4-7-13-16(20)14-8-5-9-15(18(14)22-17(12)13)19(24)21-10-11-23(2)3/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24)
InChIKeyGZQOFEOTVUDSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- (CAS 89459-51-8): Procurement-Relevant Baseline for a Differentiated Acridine Topoisomerase Poison


4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- (CAS 89459-51-8), also designated AMAC or NSC-683247, is a synthetic 5-methyl-substituted derivative of 9-amino-DACA within the acridine-4-carboxamide class of DNA-intercalating topoisomerase II poisons [REFS-1, REFS-2]. It was developed as part of a systematic structure-activity relationship (SAR) program at the University of Auckland aimed at optimizing the antitumor profile of the N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide scaffold [1]. The compound is characterized by a 5-methyl substituent on the acridine chromophore, which critically modulates DNA binding kinetics, in vivo antitumor activity, and cellular distribution compared to unsubstituted or differently substituted analogs [REFS-1, REFS-3].

Why 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- Cannot Be Replaced by Generic Acridine-4-Carboxamide Analogs


Within the acridine-4-carboxamide series, the position of ring substitution is the dominant determinant of biological activity, outweighing even the chemical nature of the substituent [1]. Systematic SAR studies have demonstrated that 5-substituted derivatives consistently achieve the highest in vitro and in vivo antileukemic activity, while 7- and 8-substituted analogs, despite comparable DNA intercalation binding affinity, exhibit markedly different tumor selectivity profiles and often lack in vivo solid-tumor efficacy altogether [REFS-1, REFS-2]. Consequently, interchanging 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- with a 7-methyl, 8-methyl, or unsubstituted 9-amino-DACA analog will result in a functionally distinct compound with unpredictable antitumor performance.

Quantitative Differentiation Evidence for 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- (AMAC) Against Closest Analogs


Superior In Vivo Antileukemic Activity of 5-Substituted vs. 7-Substituted Acridine-4-Carboxamides

In a direct head-to-head comparison within the same study, 5-substituted derivatives of 9-amino-DACA, including the 5-methyl analog (AMAC), demonstrated the highest levels of both in vitro and in vivo antileukemic (P388 murine leukemia) activity, whereas 7- and 8-substituted derivatives, although possessing comparable DNA binding affinity, showed significantly lower antileukemic potency and instead exhibited higher selectivity toward the HCT-8 human colon carcinoma line in vitro [1]. This position-dependent divergence in tumor-type specificity is a critical differentiator for procurement decisions targeting leukemia models.

antileukemic activity in vivo efficacy positional isomer SAR

5-Substitution Confers Unique In Vivo Solid-Tumor Activity Absent in 7-Substituted Analogs

A follow-up SAR study focusing specifically on 5- versus 7-substituted derivatives of 9-amino-DACA revealed that only 5-substituted compounds exhibit in vivo activity against the Lewis lung solid tumor model, despite both 5- and 7-substituted compounds binding equally well to DNA by intercalation [1]. This functional dichotomy is attributed to differences in cellular distribution efficiency linked to the acridine chromophore's ionization state at physiological pH, which is modulated by the electronic nature of the 5-substituent [1].

solid-tumor activity Lewis lung carcinoma substituent position effect

5-Methyl Substitution Reduces DNA Dissociation Rate by ~3-Fold Relative to Unsubstituted Parent

X-ray crystallography and stopped-flow kinetic studies of 5-substituted 9-aminoacridine-4-carboxamide–DNA complexes demonstrated that nonphenyl 5-substituents, as a class, decrease the mean DNA dissociation rate by a factor of approximately three compared to the unsubstituted parent compound [1]. This kinetic stabilization of the drug–DNA complex is associated with enhanced cytotoxicity, with an observed average 4-fold increase in cytotoxic potency across the 5-substituted series [1]. Although individual data for the 5-methyl derivative were not separately reported in the abstract, the 5-methyl group falls within the nonphenyl substituent category and is therefore subject to this class-level kinetic effect.

DNA binding kinetics dissociation rate topoisomerase II poison

AMAC Serves as a Validated Bioreductive Prodrug Scaffold with Established Bioanalytical Methodology

AMAC (N,N-dimethylaminoethyl-9-amino-5-methylacridine-4-carboxamide) has been specifically developed as a bioreductive prodrug scaffold, wherein nitroarylmethyl quaternary (NMQ) ammonium salts of AMAC are designed for hypoxia-selective activation in solid tumors [1]. A validated HPLC-fluorescence assay achieved a detection limit of 3 fmol for AMAC with linearity to 20 nmol, enabling precise quantitation of cellular uptake and metabolic conversion in cultured cells, plasma, and tissue [1]. This established bioanalytical infrastructure reduces method development time for pharmacokinetic and pharmacodynamic studies compared to uncharacterized acridine analogs.

prodrug bioreductive activation HPLC assay pharmacokinetics

Optimal Research and Preclinical Application Scenarios for 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- (AMAC)


Preclinical Antileukemic Efficacy Studies (P388 and Related Murine Leukemia Models)

AMAC is the preferred choice for in vivo antileukemic screening based on the demonstrated superiority of 5-substituted derivatives over 7- and 8-substituted analogs in the P388 murine leukemia model [1]. Procurement of AMAC rather than a positional isomer ensures maximal antileukemic signal, as 7- and 8-substituted compounds shift selectivity toward solid tumor lines such as HCT-8 colon carcinoma [1].

In Vivo Solid-Tumor Pharmacology (Lewis Lung Carcinoma and Beyond)

Only 5-substituted acridine-4-carboxamides exhibit in vivo activity against solid tumors such as Lewis lung carcinoma, whereas 7-substituted analogs are inactive despite equivalent DNA intercalation [2]. Researchers investigating solid-tumor indications must select a 5-substituted analog; AMAC, as the methyl-substituted prototype, provides a characterized entry point into this exclusively active structural class.

Bioreductive Prodrug Development Targeting Hypoxic Tumor Microenvironments

AMAC has been explicitly validated as a parent compound for nitroarylmethyl quaternary (NMQ) prodrugs designed for hypoxia-selective activation [4]. The established HPLC-fluorescence assay (3 fmol detection limit) supports quantitative pharmacokinetic and metabolic profiling of both AMAC and its NMQ prodrugs in cells, plasma, and tissue [4], making this compound–prodrug system a ready-to-use platform for bioreductive drug discovery programs.

DNA Binding Kinetics and Topoisomerase II Poison Mechanism Studies

The 5-methyl substitution on the acridine scaffold contributes to a class-level ~3-fold reduction in DNA dissociation rate relative to unsubstituted 9-amino-DACA, as established by stopped-flow kinetics and X-ray crystallography [3]. AMAC is therefore suitable for mechanistic investigations correlating drug–DNA residence time with topoisomerase II poisoning efficiency and downstream cytotoxicity.

Quote Request

Request a Quote for 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.